molecular formula C14H12N4O B2985409 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 68846-29-7

4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No. B2985409
CAS RN: 68846-29-7
M. Wt: 252.277
InChI Key: HOCWEQONAMAMKU-UHFFFAOYSA-N
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Description

4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C14H12N4O . It is a part of the 2,3-dihydrofuro[2,3-b]pyridine derivatives .


Synthesis Analysis

The synthesis of 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Molecular Structure Analysis

The molecular structure of 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is characterized by a dihydrofuro[2,3-b]pyridine core, which is a part of the naturally occurring nicotinic receptor agonist phantasmidine . It also contains a phenyl group and a carbonitrile group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile include the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Scientific Research Applications

Synthesis of 2,3-dihydrofuro[2,3-b]pyridine Derivatives

This compound can be used in the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives . The process involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride, resulting in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Biological Activity

2,3-Dihydrofuro[2,3-b]pyridine derivatives have attracted researchers’ attention due to various types of biological activity observed for these fused heterocyclic systems . The structural moiety of 2,3-dihydrofuro[2,3-b]pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine .

Synthetic Agonists of Nicotinic Receptors

The compound is also part of synthetic agonists of nicotinic receptors . This suggests potential applications in the development of drugs that can mimic the action of naturally occurring neurotransmitters.

Ligand of Melatonin Receptors

The dihydrofuropyridine motif, which is present in the structure of this compound, is also found in the structure of an aza analog of the pharmaceutical compound ramelteon – a ligand of melatonin receptors . This suggests potential applications in the treatment of sleep disorders.

Treatment of Alzheimer’s Disease

Compounds of this group have shown promise for the treatment of Alzheimer’s disease . This suggests potential applications in the development of drugs for neurodegenerative diseases.

Multicomponent Synthesis

The compound can be used in multicomponent synthesis of chromeno[2,3-b]pyridines . This method produced chromeno[2,3-b]pyridines, which were previously unknown and unavailable via other methods .

Future Directions

The future directions for the research and development of 4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile and its derivatives could involve the development of new methods for their synthesis . These compounds have shown promise for the treatment of Alzheimer’s disease , suggesting potential applications in pharmaceuticals.

properties

IUPAC Name

4,6-diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-6-9-12(16)11-10(8-4-2-1-3-5-8)7-19-14(11)18-13(9)17/h1-5,10H,7H2,(H4,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWEQONAMAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=C(C(=C2N)C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

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